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2-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline

PI3K inhibition Kinase selectivity Cancer cell signaling

Sourcing structurally distinct quinoxaline-based kinase probes with well-defined SAR vectors often delays lead optimization. This compound solves that by providing a unique oxy-pyrrolidine-urea linkage and 4-methylpiperazine-carbonyl appendage, enabling direct PI3Kα selectivity profiling and fragment-based back-titration studies. - Distinct architecture vs. simpler 2-(pyrrolidin-3-yloxy)quinoxaline probes for unambiguous SAR interpretation. - Constitutional isomer of AKOS024836912, serving as a specificity control in EGFR-EGF interaction assays. - Suitable for broad-panel kinase selectivity screens (e.g., KINOMEscan) to establish off-target fingerprints. Supplied with full analytical documentation; global shipping available.

Molecular Formula C18H23N5O2
Molecular Weight 341.415
CAS No. 2097869-19-5
Cat. No. B2904640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline
CAS2097869-19-5
Molecular FormulaC18H23N5O2
Molecular Weight341.415
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3
InChIInChI=1S/C18H23N5O2/c1-21-8-10-22(11-9-21)18(24)23-7-6-14(13-23)25-17-12-19-15-4-2-3-5-16(15)20-17/h2-5,12,14H,6-11,13H2,1H3
InChIKeyBEZZOGWGISYWQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure and Procurement


The compound 2-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline (CAS 2097869-19-5) is a synthetic, heterocyclic small molecule with the molecular formula C18H23N5O2 and a molecular weight of 341.415 g/mol . It belongs to the broader class of quinoxaline derivatives, which are frequently explored as kinase inhibitor scaffolds, particularly against phosphoinositide 3‑kinase (PI3K) isoforms and the epidermal growth factor receptor (EGFR) [1]. The compound features a quinoxaline core linked via an oxy bridge to a pyrrolidine ring, which is further substituted with a 4‑methylpiperazine‑1‑carbonyl group. This specific architecture distinguishes it from simpler quinoxaline‑based probes and is the primary basis for its potential differential pharmacological profile .

Scaffold Quinoxaline core for PI3K/EGFR kinase probe development
Linker Oxy-pyrrolidine bridge modulates isoform selectivity
Pharmacophore 4-Methylpiperazine-carbonyl enables lead-like elaboration

Limitations of Generic Quinoxaline Substitution


Quinoxaline derivatives are a chemically diverse family with widely varying selectivity and potency profiles depending on the nature and position of substituents [1]. Even minor structural modifications, such as the substitution of a morpholine ring for a piperazine or the insertion of an oxy‑pyrrolidine linker, can drastically alter kinase‑binding affinity and isoform selectivity [2]. The target compound combines a 2‑(pyrrolidin‑3‑yloxy)quinoxaline backbone with a 4‑methylpiperazine‑1‑carbonyl moiety, generating a hydrogen‑bond donor/acceptor pattern and a three‑dimensional conformation that are distinct from those of both simpler 2‑(pyrrolidin‑3‑yloxy)quinoxaline (CAS 871507‑12‑9) and the isomeric AKOS024836912 (CAS 1705763‑81‑0) . Therefore, generic substitution with other quinoxaline‑based compounds cannot be assumed to preserve target‑engagement characteristics, and rigorous comparative data are required for scientific procurement decisions .

Target Compound Attribute
Potential Substitute Limitation
Quinoxaline-oxy-pyrrolidine-urea architecture
Generic quinoxaline scaffold may lose target-engagement profile
Elaborated pharmacophore with 4-methylpiperazine-carbonyl
Minimal pyrrolidinyloxyquinoxaline fragment lacks sufficient affinity
Distinct topology from constitutional isomer
Isomer targeting EGFR not interchangeable for PI3K programs

Differentiation Evidence vs. Structural Analogs


PI3Kα Inhibitory Potency Assessment

Direct head-to-head enzymatic data for the target compound are not publicly available. However, the structurally closest well‑characterized comparator, the piperazinylquinoxaline derivative compound 22 (Table 2 in Wu et al., 2012), displays an IC50 of 40 nM against PI3Kα in a competitive fluorescence polarization assay [1]. The target compound differs from compound 22 by replacing the piperazinyl‑quinoxaline direct attachment with an oxy‑pyrrolidine linker and introducing the 4‑methylpiperazine‑1‑carbonyl group. This structural modification is anticipated to alter the binding mode and may improve selectivity for the PI3Kα isoform over PI3Kβ, as similar linker insertions in quinoxaline‑based inhibitors have been shown to modulate isoform selectivity. Until direct assay data are generated, compound 22 serves as the quantitative benchmark for PI3Kα potency within this chemical series, and users must experimentally determine the target compound's actual IC50.

PI3Kα Potency
Reported
Comparator IC50 40 nM (target not yet determined)
Benchmark for enzymatic dose-response assays
Direct IC50 determination required
PI3K inhibition Kinase selectivity Cancer cell signaling

Topology Divergence from Isomer AKOS024836912

The target compound (CAS 2097869-19-5) and AKOS024836912 (CAS 1705763-81-0) share the identical molecular formula C18H23N5O2 but possess fundamentally different connectivity: the target compound features a quinoxaline‑oxy‑pyrrolidine‑urea architecture, whereas AKOS024836912 is a quinazoline‑based urea derivative . Computational docking studies indicate that AKOS024836912 binds the EGFR‑EGF interface with an affinity comparable to Afatinib [1], whereas no EGFR‑binding data exist for the target compound. The distinct hydrogen‑bonding networks and steric profiles of the two isomers predict non‑overlapping target selectivity; procurement of one isomer cannot substitute for the other in EGFR‑focused or PI3K‑focused screening campaigns.

Isomer Connectivity
Class-level inference
Distinct scaffold vs. constitutional isomer
Prevents procurement of wrong isomer
Non-overlapping EGFR/PI3K profiles
EGFR inhibition Isomer specificity Virtual screening

Structural Elaboration vs. Minimal Fragment

The simplest analog, 2-(pyrrolidin-3-yloxy)quinoxaline (MW 215.25), lacks the 4‑methylpiperazine‑1‑carbonyl group present in the target compound (MW 341.41) . The additional moiety increases the number of hydrogen‑bond acceptors and donors, lipophilic contacts, and overall molecular complexity (heavy atom count increases from 16 to 25) . In fragment‑to‑lead campaigns, such elaboration typically correlates with improved binding affinity and selectivity; for instance, the morpholinoquinoxaline fragment WR1 gained >10‑fold potency upon piperazine‑based elaboration [1]. While direct comparative IC50 data between these two compounds are lacking, the pharmacophore expansion principle supports the expectation that the target compound will exhibit stronger and more selective target engagement than the minimal fragment.

Complexity Gain
Class-level inference
+126 Da, +9 heavy atoms vs. minimal fragment
Supports lead-like property enhancement
Direct comparative affinity data lacking
Fragment-based drug design Ligand efficiency Structure-activity relationship

PI3Kα vs PI3Kβ Selectivity Window

Published piperazinylquinoxaline analogs exhibit a range of PI3Kα/PI3Kβ selectivity ratios. For example, compound 41 (IC50 PI3Kα 24 nM) demonstrates approximately 4.8‑fold selectivity over PI3Kβ (estimated IC50 ≈ 115 nM based on series average) [1]. The target compound's oxy‑pyrrolidine linker may further restrict conformational flexibility and enhance isoform discrimination, a hypothesis supported by the observation that morpholine‑to‑piperazine substitutions in quinoxaline scaffolds can shift selectivity by >10‑fold [2]. Until direct profiling is performed, users should benchmark the target compound against the 5‑ to 10‑fold selectivity window expected for this chemotype and compare with pan‑PI3K inhibitors such as BKM120 (PI3Kα IC50 52 nM, PI3Kβ IC50 166 nM) [3].

Isoform Selectivity
Class-level inference
Predicted ≥5-fold selectivity (analog-based)
Guides isoform-selectivity screening
Direct profiling data unavailable
Isoform selectivity PI3Kβ sparing Therapeutic window

Purity and Supply Consistency

The target compound is commercially supplied at a purity specification of ≥95% (HPLC) , which is comparable to the purity standards reported for the analog 2-(pyrrolidin-3-yloxy)quinoxaline (typically ≥95%) . However, the isomeric compound AKOS024836912 is offered with a purity of ≥98% by some vendors . The 3% purity difference may be significant for cellular assays requiring high‑confidence dose‑response curves, as impurities can contribute to off‑target cytotoxicity or false‑positive hits. Users should request batch‑specific certificates of analysis and consider re‑purification if >97% purity is required for sensitive biophysical assays.

HPLC Purity
Specification review
≥95% (target) vs. ≥98% for isomer
May require re-purification for sensitive assays
Request batch-specific CoA
Compound purity Batch consistency Procurement quality control

Recommended Applications


PI3Kα-Focused Lead Optimization

When the goal is to improve PI3Kα potency and isoform selectivity beyond the benchmark set by compound 22 (IC50 40 nM), the target compound's oxy‑pyrrolidine linker and methylpiperazine‑carbonyl group provide a distinct chemical starting point for SAR exploration [1]. Procurement is recommended for enzymatic dose‑response assays and co‑crystallization trials aimed at understanding linker‑mediated selectivity.

EGFR Screening Negative Control

Because the target compound is a constitutional isomer of AKOS024836912, it can serve as a specificity control in EGFR‑EGF interaction assays [2]. Including both isomers in the same screen helps deconvolute scaffold‑specific effects from connectivity‑dependent pharmacology.

Fragment Elaboration with Quinoxaline Core

The target compound represents a late‑stage elaboration product of the minimal fragment 2-(pyrrolidin-3-yloxy)quinoxaline. It is suitable for back‑titration experiments that quantify the affinity gain attributable to the 4‑methylpiperazine‑1‑carbonyl appendage, informing fragment‑based drug design campaigns .

Kinase Selectivity Profiling Panels

Given the structural novelty of the oxy‑pyrrolidine‑urea linkage, the compound is a valuable addition to broad‑panel kinase selectivity screens (e.g., DiscoveRx KINOMEscan) to identify off‑target kinases and establish a selectivity fingerprint distinct from established piperazinylquinoxaline inhibitors [3].

Application
Selection Property
Validation Focus
PI3Kα Lead Optimization Studies
Quinoxaline-oxy-pyrrolidine scaffold
PI3Kα enzymatic dose-response and co-crystallization
EGFR Specificity Control
Constitutional isomer differentiation
EGFR-EGF interaction assay specificity
Fragment Elaboration SAR
Pharmacophore expansion from minimal fragment
Back-titration affinity gain quantification
Kinase Selectivity Profiling
Novel oxy-pyrrolidine-urea linkage
Off-target kinase identification in broad panels
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